molecular formula C18H20N2O3S B2543777 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-phenylpropanamide CAS No. 941886-29-9

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-phenylpropanamide

Cat. No.: B2543777
CAS No.: 941886-29-9
M. Wt: 344.43
InChI Key: CENUALCJKNTUTB-UHFFFAOYSA-N
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Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-phenylpropanamide is an organic compound characterized by the presence of a phenylpropanamide backbone and a dioxidoisothiazolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-phenylpropanamide typically involves the following steps:

    Formation of the Isothiazolidinyl Group: The isothiazolidinyl group can be synthesized through the reaction of a suitable thiol with an aziridine derivative under oxidative conditions to form the 1,1-dioxidoisothiazolidinyl ring.

    Attachment to the Phenyl Ring: The synthesized isothiazolidinyl group is then attached to a phenyl ring through a nucleophilic substitution reaction.

    Formation of the Propanamide Backbone: The final step involves the formation of the propanamide backbone by reacting the substituted phenyl compound with a suitable amide precursor under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the isothiazolidinyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the propanamide backbone, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-phenylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study the interactions of isothiazolidinyl-containing molecules with biological targets. Its ability to undergo various chemical reactions makes it a versatile tool in biochemical assays.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s structural features may allow it to interact with biological macromolecules in unique ways, leading to the discovery of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the fields of polymer science and materials engineering.

Mechanism of Action

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-phenylpropanamide involves its interaction with molecular targets through its functional groups. The isothiazolidinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The phenylpropanamide backbone may also interact with hydrophobic pockets in target proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenylacetamide
  • N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-phenylbutanamide

Uniqueness

Compared to similar compounds, N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-18(11-10-15-6-2-1-3-7-15)19-16-8-4-9-17(14-16)20-12-5-13-24(20,22)23/h1-4,6-9,14H,5,10-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENUALCJKNTUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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